molecular formula C8H17NO3 B12681532 4-Ethylhexyl nitrate

4-Ethylhexyl nitrate

Katalognummer: B12681532
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: KLHMSHJDKRSFCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Branched octyl nitrate is an organic nitrate ester with the molecular formula C8H17NO3. It is a derivative of octane, where a nitrate group is attached to a branched octyl chain. Organic nitrates, including branched octyl nitrate, are known for their applications in various fields, including atmospheric chemistry and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Branched octyl nitrate can be synthesized through the nitration of branched octyl alcohol using nitric acid. The reaction typically involves the following steps:

    Nitration Reaction: Branched octyl alcohol is reacted with concentrated nitric acid under controlled temperature conditions to form branched octyl nitrate.

    Purification: The crude product is purified using distillation or recrystallization techniques to obtain pure branched octyl nitrate.

Industrial Production Methods

In industrial settings, branched octyl nitrate is produced using large-scale nitration reactors. The process involves:

    Reactants: Branched octyl alcohol and nitric acid.

    Reaction Conditions: The reaction is carried out at controlled temperatures and pressures to ensure high yield and purity.

    Purification: The product is purified using industrial distillation columns to remove impurities and obtain high-purity branched octyl nitrate.

Analyse Chemischer Reaktionen

Types of Reactions

Branched octyl nitrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert branched octyl nitrate to branched octyl amine.

    Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of branched octyl amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Branched octyl nitrate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of branched octyl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The molecular targets and pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Linear Octyl Nitrate: Similar in structure but with a linear octyl chain.

    Nonyl Nitrate: Another organic nitrate ester with a nine-carbon chain.

    Decyl Nitrate: A nitrate ester with a ten-carbon chain.

Uniqueness

Branched octyl nitrate is unique due to its branched structure, which can influence its physical and chemical properties, such as solubility and reactivity. This structural variation can lead to different applications and effects compared to its linear counterparts .

Eigenschaften

Molekularformel

C8H17NO3

Molekulargewicht

175.23 g/mol

IUPAC-Name

4-ethylhexyl nitrate

InChI

InChI=1S/C8H17NO3/c1-3-8(4-2)6-5-7-12-9(10)11/h8H,3-7H2,1-2H3

InChI-Schlüssel

KLHMSHJDKRSFCD-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)CCCO[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.